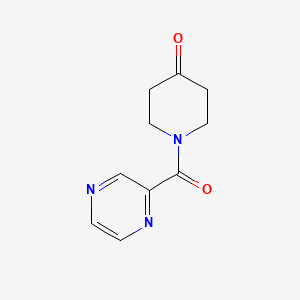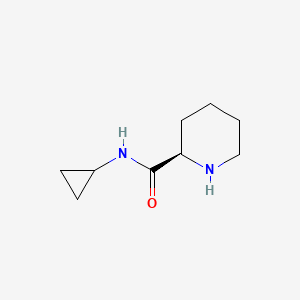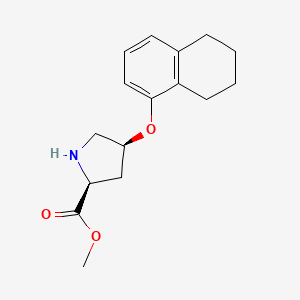
N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide
Overview
Description
“N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide” is a complex organic compound. It contains an amide group (-CONH2), a benzene ring (C6H5-), an amino group (-NH2), and an isopentyloxy group (-OCH(CH3)2CH2CH3). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, amide group, and amino group are all planar, which could influence the overall shape of the molecule. The isopentyloxy group is likely to add some three-dimensionality to the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The amino group could act as a base or nucleophile. The isopentyloxy group might undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amide and amino groups) could make it somewhat soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Cancer Therapeutics : Benzamide derivatives have been identified as histone deacetylase (HDAC) inhibitors, with potential applications in cancer treatment. For instance, MGCD0103 (a benzamide derivative) has shown to inhibit HDACs, inducing cancer cell apoptosis, cell-cycle arrest, and histone acetylation. It's also notable for its oral bioavailability and significant antitumor activity in vivo, leading to clinical trials as a potential anticancer drug (Zhou et al., 2008).
Antimicrobial Agents : New series of benzamide and phenylacetamide derivatives have demonstrated broad-spectrum activity against various microorganisms, including drug-resistant strains. Specific benzamide derivatives exhibited remarkable activity against pathogens, highlighting their potential as antimicrobial agents (Ertan et al., 2007).
Enzyme Inhibition for Therapeutic Applications : Benzamide derivatives have been synthesized and evaluated for their enzyme inhibition activity, targeting enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. These compounds could potentially be employed in treating diseases related to enzyme malfunction or overactivity (Abbasi et al., 2014).
Radiopharmaceuticals for Melanoma Imaging : Certain N-(dialkylaminoalkyl)benzamides have been utilized for scintigraphy and SPECT imaging of melanoma metastases. Variations in the structure of these benzamides have been shown to affect melanoma uptake and tissue selectivity, indicating their potential in improving diagnostic imaging and possibly in therapeutic applications (Eisenhut et al., 2000).
Antifungal Agents : Benzamide derivatives have been explored for their antifungal properties, with certain compounds showing potential as antifungal agents. This indicates the versatility of benzamide derivatives in addressing various fungal infections (Narayana et al., 2004).
Antioxidant Properties : Amino-substituted benzamide derivatives have been studied for their antioxidant activity. Understanding their electrochemical oxidation mechanisms is crucial to comprehend their free radical scavenging activity, which is vital in addressing oxidative stress-related diseases (Jovanović et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)9-10-23-17-6-4-5-15(11-17)19(22)21-18-12-16(20)8-7-14(18)3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMNGRPEAWBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207726 | |
| Record name | N-(5-Amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide | |
CAS RN |
1020054-15-2 | |
| Record name | N-(5-Amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)








![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
